An In-depth Technical Guide to the Chemical Properties and Structure of 1-(4-Methoxyphenyl)ethanol
An In-depth Technical Guide to the Chemical Properties and Structure of 1-(4-Methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 1-(4-Methoxyphenyl)ethanol. The information is curated to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
1-(4-Methoxyphenyl)ethanol is a colorless to pale yellow liquid. It is characterized by the presence of a methoxy (B1213986) group and a hydroxyl group, which influence its solubility and reactivity. It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.
Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)ethanol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.079 g/mL at 25 °C | [3][4] |
| Boiling Point | 95 °C at 1 mmHg | [3][4] |
| Melting Point | Not available | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |
| Refractive Index (n20/D) | 1.533 | [4] |
Chemical Structure
The structure of 1-(4-Methoxyphenyl)ethanol features a benzene (B151609) ring substituted with a methoxy group at the para position and an ethanol group at the first position.
Table 2: Structural Identifiers for 1-(4-Methoxyphenyl)ethanol
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(4-methoxyphenyl)ethanol | [1] |
| SMILES | CC(C1=CC=C(C=C1)OC)O | [1] |
| InChI | InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 | [1] |
| CAS Number | 3319-15-1 | [1] |
Experimental Protocols
Synthesis of 1-(4-Methoxyphenyl)ethanol
A common method for the synthesis of 1-(4-Methoxyphenyl)ethanol is the reduction of 4'-methoxyacetophenone (B371526).
Protocol: Reduction of 4'-Methoxyacetophenone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methoxyacetophenone in a suitable solvent such as methanol (B129727) or ethanol.
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Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise while stirring.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Slowly add water to the reaction mixture to quench the excess reducing agent.
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Extraction: Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Analytical Characterization
GC-MS is a powerful technique for the identification and purity assessment of 1-(4-Methoxyphenyl)ethanol.
Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of 1-(4-Methoxyphenyl)ethanol in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
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GC-MS Parameters:
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Identify the peak corresponding to 1-(4-Methoxyphenyl)ethanol and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 1-(4-Methoxyphenyl)ethanol.
Protocol: ¹H and ¹³C NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment.
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Spectral Width: 0-12 ppm.
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Number of Scans: 16.
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Relaxation Delay: 1 s.
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¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse experiment.
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Spectral Width: 0-200 ppm.
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Number of Scans: 1024 or more, depending on the concentration.
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Relaxation Delay: 2 s.
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Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
FTIR spectroscopy is used to identify the functional groups present in 1-(4-Methoxyphenyl)ethanol.
Protocol: FTIR Analysis (Neat Liquid)
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Sample Preparation: Place a small drop of the neat liquid sample onto the surface of a KBr or NaCl salt plate. Place a second salt plate on top to create a thin liquid film.
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Background Spectrum: Acquire a background spectrum of the empty sample compartment.
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Sample Spectrum: Place the sample assembly in the spectrometer's sample holder and acquire the infrared spectrum.
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Instrument Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16.
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Data Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H) and methoxy (C-O) functional groups.
Potential Biological Signaling Pathway Involvement
While direct studies on the biological signaling pathways of 1-(4-Methoxyphenyl)ethanol are limited, research on the structurally similar compound, 4-methoxybenzyl alcohol (4-MA), has shown effects on angiogenesis, the formation of new blood vessels.[5] Specifically, 4-MA has been found to regulate the Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-Tie2 (Ang/Tie2) signaling pathways.[5] This suggests a potential area of investigation for 1-(4-Methoxyphenyl)ethanol and its derivatives in drug development, particularly in contexts where angiogenesis is a key factor, such as cancer and ischemic diseases.
The diagram below illustrates the interplay between the VEGF and Ang/Tie2 signaling pathways in regulating angiogenesis, which may be influenced by compounds like 4-methoxybenzyl alcohol and potentially 1-(4-Methoxyphenyl)ethanol.
Caption: VEGF and Angiopoietin-Tie2 Signaling in Angiogenesis.
This guide provides foundational technical information for professionals working with 1-(4-Methoxyphenyl)ethanol. The detailed protocols and compiled data aim to facilitate experimental design, execution, and data interpretation in a research and development setting. The potential link to angiogenesis signaling pathways highlights an avenue for further investigation into the pharmacological applications of this and related compounds.
